molecular formula C7H16N2O2 B2633976 (R)-1-Amino-3-morpholinopropan-2-ol CAS No. 452105-38-3

(R)-1-Amino-3-morpholinopropan-2-ol

Cat. No.: B2633976
CAS No.: 452105-38-3
M. Wt: 160.217
InChI Key: YSGPOQDTHDLUGE-SSDOTTSWSA-N
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Description

®-1-Amino-3-morpholinopropan-2-ol is a chiral compound with a morpholine ring and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-3-morpholinopropan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-glycidol.

    Ring Opening: The epoxide ring of ®-glycidol is opened using morpholine under basic conditions to form the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of ®-1-Amino-3-morpholinopropan-2-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-Amino-3-morpholinopropan-2-ol can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: ®-1-Amino-3-morpholinopropan-2-ol can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

    Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its chiral nature makes it a candidate for the development of enantiomerically pure drugs.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of chiral drugs.

Industry

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Amino-3-morpholinopropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-3-morpholinopropan-2-ol: The enantiomer of the compound, with similar but distinct biological activities.

    1-Amino-2-propanol: A simpler amino alcohol with different reactivity and applications.

    Morpholine: The parent compound, lacking the chiral center and additional functional groups.

Uniqueness

®-1-Amino-3-morpholinopropan-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Biological Activity

(R)-1-Amino-3-morpholinopropan-2-ol, also known as AMPO, is a chiral compound with the molecular formula C7_7H16_{16}N2_2O2_2. Its structure features a morpholine ring and an amino group, contributing to its potential biological activities. Understanding its biological activity is crucial for its applications in pharmacology and organic synthesis.

Biological Activity Overview

This compound has been noted for several biological activities, particularly in the context of pharmacological applications. These activities include:

  • Antiviral Properties : Preliminary studies suggest that AMPO may exhibit antiviral effects, although specific mechanisms and efficacy require further research.
  • Antibacterial and Antifungal Activity : The compound's structural characteristics allow it to interact with various biological targets, potentially leading to antibacterial and antifungal effects.
  • Anticancer Potential : Research indicates that AMPO may have anticancer properties, with ongoing studies needed to elucidate its mechanisms of action.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Its interaction with cellular targets could involve:

  • Modulation of enzyme activity
  • Interaction with neurotransmitter systems
  • Influence on cellular signaling pathways

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of some related compounds:

Compound NameStructure SimilarityNotable Features
4-Methylmorpholin-2-ylmethanamine0.89Contains a methyl group; potential for increased lipophilicity.
N,N-Dimethyl-1-(morpholin-2-yl)methanamine0.89Dimethylated amine; may exhibit different biological properties due to sterics.
N-Ethyl-2-morpholinoethanamine0.77Ethyl substitution may alter solubility and reactivity.
Tris(2-(2-methoxyethoxy)ethyl)amine0.76Larger structure; used in different applications such as phase transfer catalysis.

This comparison highlights the distinct functionalities of this compound, particularly its chirality, which plays a critical role in its biological efficacy and safety profile.

Study 1: Antiviral Activity

A study investigating the antiviral properties of this compound indicated that it could inhibit viral replication in vitro. The compound's mechanism appears to involve interference with viral entry into host cells.

Study 2: Antibacterial Effects

Research focused on the antibacterial activity of AMPO demonstrated significant inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications.

Study 3: Anticancer Properties

In vitro assays assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

(2R)-1-amino-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPOQDTHDLUGE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@@H](CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452105-38-3
Record name 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Chloro-3-morpholin-4-yl-propan-2-ol (2.0 g, 11 mmol) was treated with the solution of NH3 in methanol (25% by weight, 20 mL) at room temperature. Nitrogen was bulbbed into the reaction mixture to remove the ammonia. Evaporation of solvent gave the hydrogen chloride salt of 1-amino-3-morpholin-4-yl-propan-2-ol (2.0 g, 91%). 1H NMR (DMSO-d6) δ 2.30 (d, J=6.0 Hz, 2H), 2.36 (m, 4H, NCH2), 2.65 (dd, J=8.4, 12.8 Hz, 1H), 2.91 (dd, J=3.6, 12.8 Hz, 1H), 3.52 (m, 4H, OCH2), 3.87 (m, 1H, CH), 5.32 (s, 1H, OH), 8.02 (brs., 3H, NH3+). MS (m/z) 161.1 (M+1).
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Synthesis routes and methods II

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